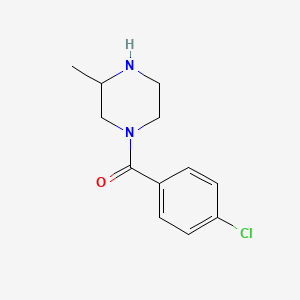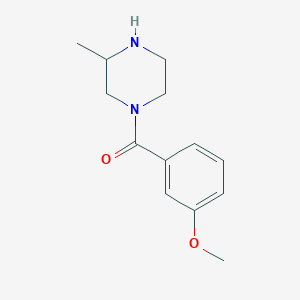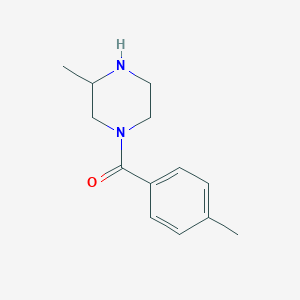
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone, also known as PMPP, is an organic compound with a wide range of applications in the scientific research field. PMPP is a synthetic compound that is used in a variety of laboratory experiments and studies, including drug development, biochemistry, and physiology. As a synthetic compound, PMPP is highly versatile and can be used in a variety of ways.
Applications De Recherche Scientifique
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has a wide range of applications in scientific research. It has been used in drug development studies, as it can be used to synthesize a variety of different drugs. This compound has also been used in biochemistry and physiology studies, as it can be used to study the biochemical and physiological effects of different compounds. It can also be used in the study of enzyme kinetics, as it can be used to study the effects of different compounds on enzyme activity. Finally, this compound has also been used in the study of the structure and function of proteins, as it can be used to study the interactions between different proteins and other compounds.
Mécanisme D'action
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone acts as a reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can lead to increased cognitive function, improved memory, and improved mood.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function, memory, and mood. It has also been shown to increase dopamine levels, which can lead to increased motivation and improved mood. This compound has also been shown to have anti-inflammatory effects, as it can reduce inflammation in the body. Finally, this compound has also been shown to have anti-tumor effects, as it can reduce the growth of certain types of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has a variety of advantages for lab experiments. It is relatively easy to synthesize, and it is highly soluble in organic solvents. Furthermore, this compound is relatively stable and can be stored for long periods of time without degrading. Additionally, this compound can be used to study a variety of different biochemical and physiological effects.
However, there are also some limitations to using this compound in lab experiments. For example, this compound is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic if ingested, so it should be handled with care. Finally, this compound can interact with other compounds, so it should be used with caution when conducting experiments.
Orientations Futures
There are a variety of potential future directions for the use of 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone in scientific research. For example, this compound could be used to study the effects of different compounds on the activity of other enzymes. Additionally, this compound could be used to study the effects of different compounds on the structure and function of proteins. Furthermore, this compound could be used to study the effects of different compounds on the development of certain diseases, such as cancer. Finally, this compound could be used to study the effects of different compounds on the immune system, as it could be used to study the effects of different compounds on the production of antibodies.
Méthodes De Synthèse
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone can be synthesized via a condensation reaction between 2-pyridinecarboxaldehyde and 4-methoxyphenylpropionaldehyde. This reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The resulting product is a yellow solid that is soluble in organic solvents such as ethanol and acetone. The reaction is generally carried out at room temperature, but can also be conducted at higher temperatures if desired.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-pyridin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-13-8-5-12(6-9-13)7-10-15(17)14-4-2-3-11-16-14/h2-6,8-9,11H,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAASHYOGZPOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














